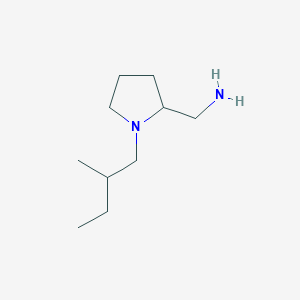

(1-(2-Methylbutyl)pyrrolidin-2-yl)methanamine

Description

(1-(2-Methylbutyl)pyrrolidin-2-yl)methanamine is a pyrrolidine derivative characterized by a methanamine group (-CH2NH2) attached to the second carbon of a pyrrolidine ring, which is further substituted with a 2-methylbutyl group at the nitrogen atom.

Properties

Molecular Formula |

C10H22N2 |

|---|---|

Molecular Weight |

170.30 g/mol |

IUPAC Name |

[1-(2-methylbutyl)pyrrolidin-2-yl]methanamine |

InChI |

InChI=1S/C10H22N2/c1-3-9(2)8-12-6-4-5-10(12)7-11/h9-10H,3-8,11H2,1-2H3 |

InChI Key |

JOKLVLOROJQDOB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CN1CCCC1CN |

Origin of Product |

United States |

Preparation Methods

Hydroaminomethylation Route via Phthalimide Intermediates

One of the most effective synthetic approaches to compounds structurally related to (1-(2-Methylbutyl)pyrrolidin-2-yl)methanamine involves hydroaminomethylation of olefins bearing phthalimide groups, followed by hydrazinolysis to release the primary amine.

Hydroaminomethylation: The reaction of N-methylallylphthalimide with secondary amines under high-pressure carbon monoxide and hydrogen gas (typically 40–50 bar each) at elevated temperatures (100–140 °C) in a suitable solvent such as toluene yields phthalimide-protected intermediates.

Hydrazinolysis: The phthalimide group is removed by treatment with hydrazine hydrate under reflux in ethanol, followed by acid and base workup to liberate the free primary amine.

| Entry | Amine Used | Pressure (CO/H2) | Temp (°C) | Reaction Time (days) | Yield of Phthalimide Intermediate (%) | Yield of Primary Amine (%) |

|---|---|---|---|---|---|---|

| 1 | Pyrrolidine (2a) | 40/40 bar | 140 | 1 | 93 | 84 |

| 2 | Morpholine (2b) | 50/50 bar | 100 | 3 | 96 | 94 |

This method allows efficient synthesis of 2-(2-methyl-4-pyrrolidin-1-ylbutyl)-isoindol-1,3-dione, a close precursor to the target amine, with high yields and purity.

Multi-Step Synthesis from 2-Methylpyrrolidine Derivatives

Another detailed synthetic pathway involves constructing the pyrrolidine core with the 2-methylbutyl substituent and subsequently introducing the methanamine group.

Start from commercially available acetophenone derivatives.

Perform bromination and thiourea treatment to form 2-aminothiazole intermediates.

Acetylation and functionalization at the 5-position of thiazole yield (2R)-2-methylpyrrolidine derivatives.

Coupling of these intermediates with halogenated heterocycles (e.g., dichloropyrimidine) under basic conditions (using sodium hydride in solvents like tetrahydrofuran or N-methylpyrrolidone) introduces the pyrrolidine substituent.

Final hydrolysis and purification steps yield the desired amine compound.

Reaction Conditions and Purification:

Sodium hydride (60% dispersion in mineral oil) is used as a strong base.

Reactions are typically performed under inert atmosphere (argon or nitrogen) at temperatures from 0 °C to room temperature.

Workup involves aqueous extraction, washing with brine, drying over magnesium sulfate, and purification by silica gel column chromatography using hexane-ethyl acetate mixtures.

General Workup and Purification Techniques

Across synthetic routes, the following workup and purification methods are commonly employed:

Extraction: Organic phases are separated using solvents such as diethyl ether, ethyl acetate, or chloroform.

Washing: The organic layers are washed with water, brine, or acidic/basic aqueous solutions to remove impurities.

Drying: Anhydrous magnesium sulfate is used to dry organic extracts.

Evaporation: Solvents are removed under reduced pressure using rotary evaporation.

Chromatography: Silica gel column chromatography with solvent gradients (hexane/ethyl acetate) is used to isolate pure compounds.

Rectification: In some cases, products are purified by distillation under reduced pressure.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Yield Range (%) | Notes |

|---|---|---|---|---|

| Hydroaminomethylation + Hydrazinolysis | N-methylallylphthalimide, CO/H2 (40–50 bar), Toluene, Hydrazine hydrate reflux | High yield, versatile for polyamines | 67–96 | Requires high-pressure equipment |

| Multi-step coupling from 2-methylpyrrolidine | Acetophenone derivatives, sodium hydride, halogenated heterocycles, THF/NMP | Precise functionalization, scalable | ~59 | Multi-step, requires careful purification |

| Classical organic workup | Extraction, drying, chromatography | Standard purification techniques | N/A | Essential for product purity |

Research Observations and Recommendations

Hydroaminomethylation offers a robust route to amines with complex side chains, including pyrrolidine derivatives, with good selectivity and yields.

The use of phthalimide protecting groups facilitates handling and purification but requires an additional deprotection step.

Multi-step coupling reactions enable introduction of diverse substituents but may involve moderate yields and longer synthetic sequences.

Reaction conditions such as temperature, pressure, and solvent choice critically influence the efficiency and purity of the final product.

Analytical characterization by NMR and mass spectrometry is essential for confirming the structure and purity of intermediates and final compounds.

Chemical Reactions Analysis

(1-(2-Methylbutyl)pyrrolidin-2-yl)methanamine undergoes several types of chemical reactions, including:

Reduction: The compound can be reduced to its corresponding reduced form using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions include various oxidized and reduced derivatives of the compound .

Scientific Research Applications

(1-(2-Methylbutyl)pyrrolidin-2-yl)methanamine is a chemical compound with a pyrrolidine ring substituted with a 2-methylbutyl group and an amine functional group. Its structure suggests it could have diverse biological activity because the nitrogen atom in the pyrrolidine ring can participate in various chemical interactions. The compound's unique configuration may allow it to interact with biological targets, making it interesting in medicinal chemistry and pharmacology.

Potential Applications

- (Therapeutic Agent) Interaction studies are crucial for understanding how this compound interacts with biological targets. Techniques can reveal the compound's potential as a therapeutic agent and inform future research directions. Its unique structure may provide insights into new therapeutic pathways or mechanisms.

- Synthetic Chemistry Several synthetic routes can be employed to synthesize this compound. The compound's versatility in synthetic chemistry allows for modifications that could enhance its biological properties. Each method requires optimization for yield and purity, and conditions must be tailored based on the specific reagents used.

Similar Compounds

Several compounds share structural similarities with this compound.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Pyrrolidinylmethanamine | Pyrrolidine ring + amine | Neurotransmitter modulator |

| 4-Methylpyrrolidine | Substituted pyrrolidine | Analgesic properties |

| 3-(Aminomethyl)pyridine | Pyridine ring + amine | Antidepressant effects |

| N,N-Dimethylpyrrolidinamine | Dimethylated pyrrolidine | Potential anti-inflammatory |

Mechanism of Action

The mechanism of action of (1-(2-Methylbutyl)pyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound allows it to efficiently explore the pharmacophore space due to its sp3-hybridization and non-planarity . This enables the compound to bind to enantioselective proteins and exert its biological effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Key Structural and Molecular Properties

Key Observations:

- Substituent Effects : The 2-methylbutyl group in the target compound provides greater lipophilicity compared to shorter chains (e.g., 2-methylpropyl in or allyl in ). This may enhance membrane permeability but reduce aqueous solubility.

- Stereochemistry : The (2S) configuration in [(2S)-1-(2-Methylpropyl)pyrrolidin-2-yl]methanamine and the (S)-allyl derivative highlights the role of stereochemistry in receptor binding, though the target compound’s stereochemical details are unspecified.

Challenges:

- Longer alkyl chains (e.g., 2-methylbutyl vs. 2-methylpropyl) may require optimized reaction conditions to avoid steric hindrance .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Estimated based on substituent hydrophobicity.

Biological Activity

(1-(2-Methylbutyl)pyrrolidin-2-yl)methanamine, also known as a pyrrolidine derivative, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring substituted with a 2-methylbutyl group and an amine functional group. Its molecular formula is , and it possesses a molecular weight of approximately 129.23 g/mol. The structure can be represented as follows:

The biological activity of this compound may involve interactions with various neurotransmitter systems, particularly those related to serotonin and norepinephrine. Preliminary studies suggest that it may act as a modulator of neurotransmitter release, influencing mood and behavior.

Neuropharmacological Studies

Research indicates that derivatives similar to this compound exhibit significant activity at serotonin receptors, particularly the 5-HT1A receptor. For instance, compounds with similar structures have shown agonist activity in vivo, which is often assessed through behavioral assays in animal models .

Table 1: Summary of Biological Activities

Case Studies

- Study on Neuropharmacological Effects : A study evaluated the effects of this compound on anxiety-like behaviors in rodents. The results indicated that administration led to a significant reduction in anxiety behaviors compared to controls, suggesting potential anxiolytic properties .

- Comparative Study on Related Compounds : A comparative analysis involving various pyrrolidine derivatives highlighted the enhanced activity of this compound over its analogs in modulating serotonin receptor activity, indicating its potential as a therapeutic agent for mood disorders .

Safety and Toxicology

While preliminary studies indicate promising biological activity, comprehensive toxicological assessments are necessary to establish safety profiles. Current data suggest that the compound exhibits low acute toxicity; however, further studies are warranted to evaluate long-term effects and potential side effects associated with chronic use.

Q & A

Q. What experimental controls are critical in assessing its metabolic stability in hepatocyte assays?

- Controls :

- Positive : Verapamil (high clearance reference).

- Negative : Incubations without NADPH to rule out non-enzymatic degradation.

- Analysis : LC-MS/MS monitors parent compound depletion over 60 min; t₁/₂ < 30 min suggests rapid hepatic metabolism .

Data Contradiction Analysis

Q. Why do some studies report antimicrobial activity while others show no effect?

- Variables :

- Strain Variability : Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) susceptibility differences due to outer membrane permeability.

- Concentration : MIC values range from 32 µg/mL (bacteriostatic) to >128 µg/mL (no effect).

- Resolution : Standardize broth microdilution assays per CLSI guidelines and include efflux pump inhibitors (e.g., PAβN) to clarify intrinsic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.